
(4-Aminobenzoato-O)bis(isooctadecanoato-O)(propan-2-olato)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminobenzoato-O)bis(isooctadecanoato-O)(propan-2-olato)titanium is an organic titanium compoundThis compound is notable for its unique structure, which includes a titanium center coordinated with 4-aminobenzoate, isooctadecanoate, and propan-2-olato ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobenzoato-O)bis(isooctadecanoato-O)(propan-2-olato)titanium typically involves the reaction of titanium tetrachloride with 4-aminobenzoic acid, isooctadecanoic acid, and isopropanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(4-Aminobenzoato-O)bis(isooctadecanoato-O)(propan-2-olato)titanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The ligands can be substituted with other organic or inorganic ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of titanium complexes with different ligands .
Scientific Research Applications
(4-Aminobenzoato-O)bis(isooctadecanoato-O)(propan-2-olato)titanium has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in cancer treatment and imaging.
Industry: It is used in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of (4-Aminobenzoato-O)bis(isooctadecanoato-O)(propan-2-olato)titanium involves its interaction with molecular targets such as enzymes and receptors. The titanium center can coordinate with various biological molecules, affecting their function and activity. The pathways involved include the modulation of signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Tetra(4-aminobenzoate)titanium(IV): Similar structure but lacks the isooctadecanoate and propan-2-olato ligands.
Bis(4-aminobenzoato-O)(isooctadecanoato-O)(propan-2-olato)titanium: Similar but with different ligand coordination.
Uniqueness
(4-Aminobenzoato-O)bis(isooctadecanoato-O)(propan-2-olato)titanium is unique due to its specific ligand coordination, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
CAS No. |
68524-91-4 |
|---|---|
Molecular Formula |
C46H87NO7Ti |
Molecular Weight |
814.1 g/mol |
IUPAC Name |
4-aminobenzoic acid;16-methylheptadecanoic acid;propan-2-ol;titanium |
InChI |
InChI=1S/2C18H36O2.C7H7NO2.C3H8O.Ti/c2*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;8-6-3-1-5(2-4-6)7(9)10;1-3(2)4;/h2*17H,3-16H2,1-2H3,(H,19,20);1-4H,8H2,(H,9,10);3-4H,1-2H3; |
InChI Key |
ZTBNQOORYFNQJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)O.C1=CC(=CC=C1C(=O)O)N.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


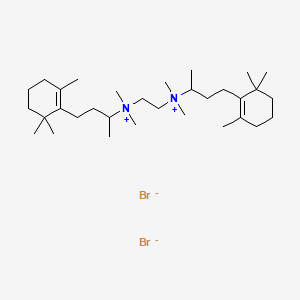
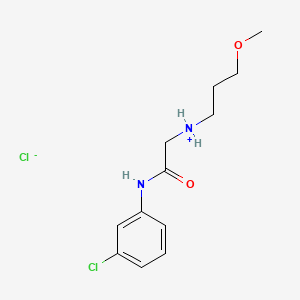
![N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropylthiadiazole-4-carboxamide](/img/structure/B13763460.png)
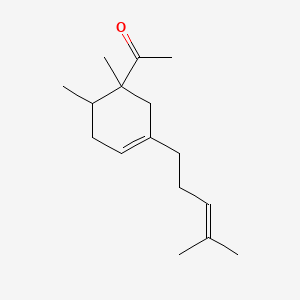
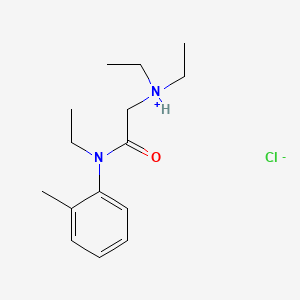
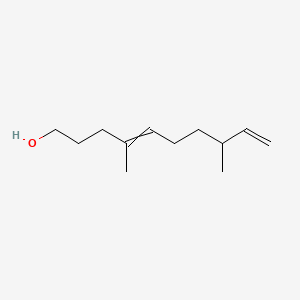
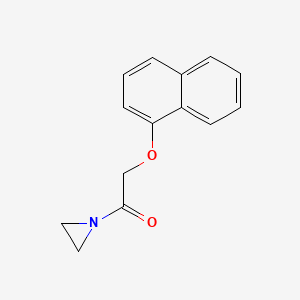
![3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13763475.png)
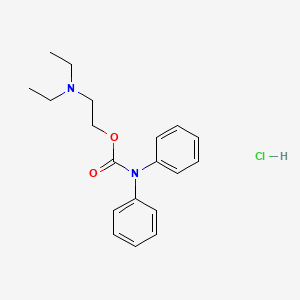
![3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13763487.png)
![Tridecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13763489.png)
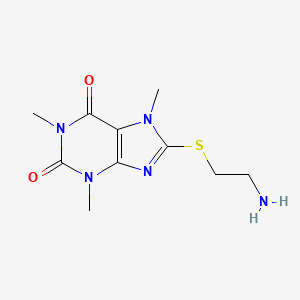
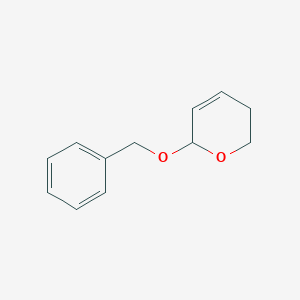
![3-(Benzylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763507.png)
